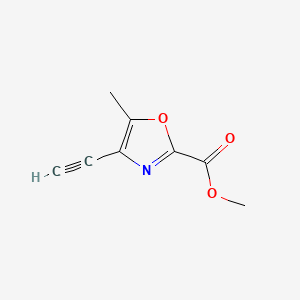
1-methanesulfonylcyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methanesulfonylcyclopropan-1-amine hydrochloride (MSCPH) is an organic compound that is used in various scientific applications. It is a white crystalline powder and is soluble in water, methanol, and ethanol. MSCPH is used in a range of scientific research applications, including as a reagent for the synthesis of compounds, as a catalyst for chemical reactions, and for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-methanesulfonylcyclopropan-1-amine hydrochloride has a number of scientific research applications. It is used as a reagent for the synthesis of compounds, as a catalyst for chemical reactions, and as an inhibitor of enzymes. It is also used in biochemical and physiological studies, such as to study the effects of drugs on the body.
Mecanismo De Acción
1-methanesulfonylcyclopropan-1-amine hydrochloride works by inhibiting the activity of certain enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This inhibition of the enzyme prevents the reaction from occurring and thus prevents the formation of the desired product.
Biochemical and Physiological Effects
1-methanesulfonylcyclopropan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other eicosanoids that are involved in inflammation and pain. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methanesulfonylcyclopropan-1-amine hydrochloride is a useful reagent for laboratory experiments due to its ability to inhibit enzymes. Its advantages include its low cost, its availability, and its stability. Its limitations include its short shelf life and its potential to cause toxicity in high concentrations.
Direcciones Futuras
For 1-methanesulfonylcyclopropan-1-amine hydrochloride include further research into its biochemical and physiological effects, its potential for use as a therapeutic agent, and its potential for use in drug development. Additionally, further research into the synthesis of 1-methanesulfonylcyclopropan-1-amine hydrochloride and its potential as a catalyst for chemical reactions is warranted. Finally, further research into the potential of 1-methanesulfonylcyclopropan-1-amine hydrochloride as a reagent for the synthesis of compounds is also necessary.
Métodos De Síntesis
1-methanesulfonylcyclopropan-1-amine hydrochloride is synthesized through a two-step process. The first step involves the reaction of cyclopropanecarboxylic acid with methanesulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 1-methanesulfonylcyclopropanecarboxylic acid. The second step involves the reaction of 1-methanesulfonylcyclopropanecarboxylic acid with ammonia to form 1-methanesulfonylcyclopropan-1-amine hydrochloride.
Propiedades
IUPAC Name |
1-methylsulfonylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-8(6,7)4(5)2-3-4;/h2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSJBIQFWOSQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)

![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)

![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)


![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)

![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)